
Sodium 3-methoxy-3-oxopropane-1-sulfonate
Übersicht
Beschreibung
Sodium 3-methoxy-3-oxopropane-1-sulfonate is a chemical compound with the molecular formula C4H7NaO5S . It is also known by other names such as SCHEMBL1736044 and IFFQZJVFPBPAQU-UHFFFAOYSA-M . The molecular weight of this compound is 190.15 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 1 sodium atom, 5 oxygen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C4H8O5S.Na/c1-9-4(5)2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.15 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 189.99118878 g/mol . The topological polar surface area of the compound is 91.9 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Sodium 3-methoxy-3-oxopropane-1-sulfonate plays a critical role in the synthesis of various chemical compounds. A notable application is its use in the mild and convenient synthesis of alkyl and aryl sulfinic acid salts and sulfonamides from corresponding halides. This process is facilitated by this compound's ability to introduce a protected sulfinate moiety directly to the substrate, thus avoiding harsh reaction conditions and tolerating many functional groups and heterocycles (Baskin & Wang, 2002).
Agrochemical Analysis
In the realm of agrochemical products, this compound has been utilized in the analysis of surfactants in agrochemical formulations, particularly in the context of quality control. This application involves liquid chromatography coupled with time-of-flight mass spectrometry for the simultaneous quantification of various molecules, including this compound (Glaubitz & Schmidt, 2013).
Surface and Thermodynamic Properties in Surfactants
In surfactants, this compound has been synthesized and evaluated for its surface and thermodynamic properties. These properties include critical micelle concentration, surface tension, efficiency of surface adsorption, and foam stability, indicating potential applications as foam boosters in combination with other suitable surfactants (Kumar, Nayak, & Kanjilal, 2015).
Crystal Structure Analysis
In crystallography, this compound has been involved in the synthesis and crystal structure analysis of various compounds, demonstrating its utility in molecular structural analysis (Wang & Zhang, 2011).
Polymer Research
In polymer research, this compound has been used in the synthesis of poly(arylene ether)s with pendant sulfoalkoxy groups for proton exchange membranes. This demonstrates its application in developing materials with high proton conductivity and good oxidative and dimensional stability, crucial for fuel cell technology (Pang et al., 2008).
Protein Interaction Studies
In biochemical research, the interaction between this compound and proteins like bovine serum albumin has been studied, providing insights into the hydrophobic nature of these interactions and potential applications in protein separation and analysis (Zhang et al., 2014).
Wirkmechanismus
Target of Action
Sodium 3-methoxy-3-oxopropane-1-sulfonate primarily targets aryl and benzyl halides . These halides play a crucial role in various chemical reactions, serving as the starting point for many synthesis processes.
Mode of Action
The mode of action of this compound involves facilitating the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions . This conversion is a key step in many chemical reactions, and this compound’s ability to facilitate this process makes it a valuable reagent in the field of chemistry.
Biochemical Pathways
The biochemical pathway affected by this compound is the conversion of aryl and benzyl halides to sulfonimides . This pathway is significant in organic synthesis, where sulfonimides serve as important intermediates. The downstream effects of this conversion can vary widely depending on the specific reaction being carried out.
Result of Action
The result of this compound’s action is the conversion of aryl and benzyl halides to sulfonimides . This conversion can have various molecular and cellular effects depending on the specific context of the reaction. In general, the production of sulfonimides can enable further chemical transformations, contributing to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemicals in the reaction mixture. As a sodium salt, it is stable under normal storage conditions . .
Biochemische Analyse
Biochemical Properties
Sodium 3-methoxy-3-oxopropane-1-sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to facilitate the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions . This interaction highlights its potential as a reagent in biochemical synthesis and modification processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are essential for understanding how this compound can be used in biochemical and medical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact changes significantly beyond a certain dosage . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding these processes is essential for predicting its effects on cellular function and designing targeted delivery systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding its activity and function within cells.
Eigenschaften
IUPAC Name |
sodium;3-methoxy-3-oxopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S.Na/c1-9-4(5)2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFQZJVFPBPAQU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34911-90-5 | |
| Record name | sodium 3-methoxy-3-oxopropane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
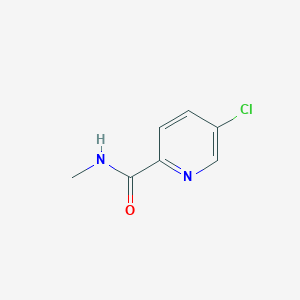
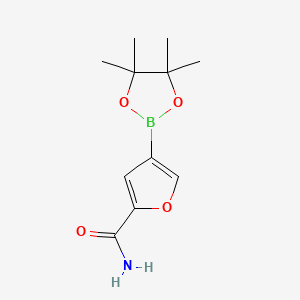
![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)

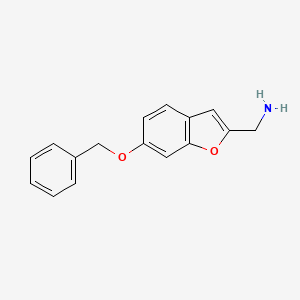
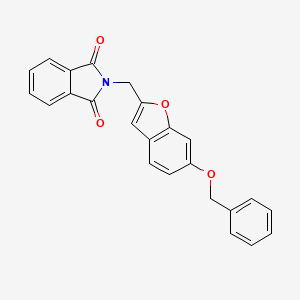
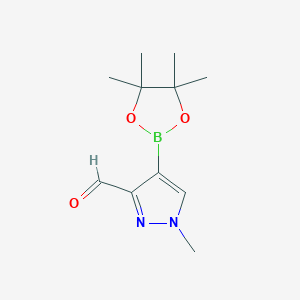
![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)



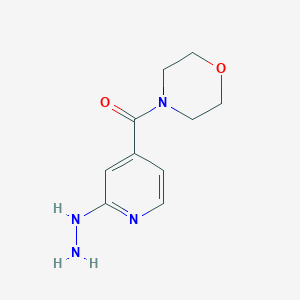

![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)
